

# A Comparative Guide to the Bioequivalence of Generic Famotidine HCl Formulations

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## *Compound of Interest*

Compound Name: *Famotidine HCl*

Cat. No.: *B048433*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of various generic formulations of **Famotidine HCl**, a widely used histamine H<sub>2</sub>-receptor antagonist for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The data presented is compiled from publicly available bioequivalence studies and aims to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.

## Comparative Pharmacokinetic Data

Bioequivalence of generic drugs is established by comparing their pharmacokinetic parameters to a reference listed drug (RLD), typically the innovator product. The key parameters assessed are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C<sub>max</sub>). The 90% confidence intervals (CI) for the ratio of the generic product's to the RLD's geometric means for both AUC and C<sub>max</sub> must fall within the range of 80.00% to 125.00%.

Below is a summary of pharmacokinetic data from several bioequivalence studies of 40 mg famotidine tablets.

Generic Manufacturer	Test Product	Reference Product	AUC <sub>0-t</sub> (ng·h/mL)	C <sub>max</sub> (ng/mL)	T <sub>max</sub> (h)	t <sub>1/2</sub> (h)	90% CI for AUC Ratio	90% CI for C <sub>max</sub> Ratio
Teva Pharmaceutical s	Famotidine 40 mg Tablet	Pepcid® 40 mg Tablet	Test: ~7% higher than Ref.	Test: ~5% higher than Ref.	-	2.5-3.5	Within 80-125%	Within 80-125%
TorPharm	Famotidine 40 mg Tablet	Pepcid® 40 mg Tablet	-	-	-	-	Within 80-125%	Within 80-125%
İlsan İlaçları A.Ş.	Famodine® 40 mg Tablet	Pepdin® 40 mg Tablet	Test: 947 ± 273	Test: 174 ± 59	1.0 - 4.0	3.27 ± 1.82	99-121%	100-132%
Ref: 868 ± 265	Ref: 151 ± 49	0.5 - 3.5	2.99 ± 0.53					
Proleph a Research B.V.	Famotidine 40 mg	Pepcid® 10 mg (4 tablets)	-	-	-	-	Within 80-125%	Within 80-125%

## In Vitro Dissolution Studies

Dissolution testing is a critical in vitro method used to assess the similarity of drug release from different formulations. For famotidine tablets, dissolution is typically evaluated in multiple media representing the pH conditions of the gastrointestinal tract.

Study/Product	Dissolution Medium	Results
Teva Pharmaceuticals	0.1M Monobasic Potassium Phosphate Buffer (pH 4.5)	The dissolution profiles of the test and reference tablets were similar, with more than the labeled amount dissolved in 30 minutes. <a href="#">[1]</a>
Prolepha Research B.V.	pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer	The dissolution profiles of the test and reference products were similar, with over 85% dissolution within 15 minutes in all media. <a href="#">[2]</a>
Various Iraqi Market Brands	0.1N HCl	All tested brands and two generic tablets met the USP specification for dissolution, with one brand showing 97% release and a generic showing 79% release at 30 minutes. <a href="#">[3]</a>
Various Pakistani Market Brands	USP Apparatus 2, media not specified	All three tested brands showed more than 75% drug dissolution within 30 minutes. <a href="#">[4]</a>

## Experimental Protocols

### Bioequivalence Study Protocol

A typical bioequivalence study for famotidine tablets follows a standardized protocol to ensure data integrity and reliability.

**Study Design:** The most common design is a single-dose, randomized, two-period, two-sequence, crossover study.[\[2\]](#) This design minimizes individual subject variability. Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[\[5\]](#)

**Subject Selection:**

- Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a body mass index (BMI) within a normal range.[6] All subjects provide written informed consent.
- Exclusion Criteria: History of significant medical conditions, allergies to famotidine or other H2-receptor antagonists, recent use of other medications, and alcohol or drug abuse.[6]

Dosing and Washout Period: Subjects receive a single oral dose of either the test or reference famotidine tablet (e.g., 40 mg) with a standardized volume of water after an overnight fast.[1][7] A washout period of at least seven days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[8]

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 16, and 24 hours).[1][7] Plasma is separated and stored frozen until analysis.

Analytical Method: Plasma concentrations of famotidine are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.[8] The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic and Statistical Analysis: The pharmacokinetic parameters Cmax, AUC0-t (area under the curve from time zero to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity) are calculated from the plasma concentration-time data.[1] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data. The 90% confidence intervals for the ratio of the test and reference product geometric means are calculated and must fall within the 80-125% range for bioequivalence to be concluded.[8]

## Dissolution Testing Protocol

Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[1]

Dissolution Media: Testing is typically performed in multiple media to simulate the gastrointestinal environment, including:

- 0.1 N HCl (pH 1.2)[2]

- Acetate buffer (pH 4.5)[2]
- Phosphate buffer (pH 6.8)[2]

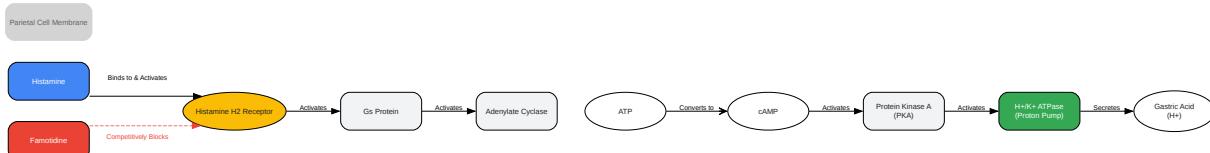
**Procedure:**

- The dissolution vessels are filled with a specified volume (e.g., 900 mL) of the degassed dissolution medium and maintained at  $37 \pm 0.5^{\circ}\text{C}$ .
- One tablet is placed in each vessel, and the apparatus is started at a specified rotation speed (e.g., 50 rpm).[1]
- Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
- The concentration of dissolved famotidine in the samples is determined by a validated analytical method, usually UV-Vis spectrophotometry or HPLC.
- The percentage of drug dissolved at each time point is calculated.

## Visualizations

### Famotidine Signaling Pathway

Famotidine is a competitive antagonist of the histamine H<sub>2</sub> receptor on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, it inhibits the production of gastric acid.

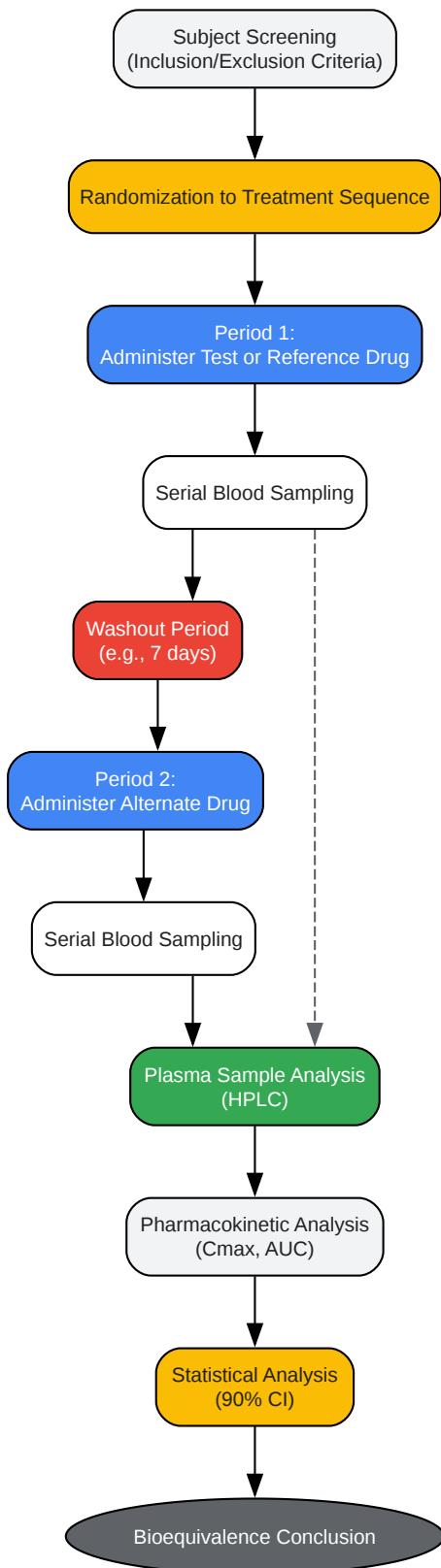


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Caption: Famotidine's competitive inhibition of the histamine H2 receptor.

## Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a single-dose, crossover bioequivalence study.



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Caption: Workflow of a typical crossover bioequivalence study.

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